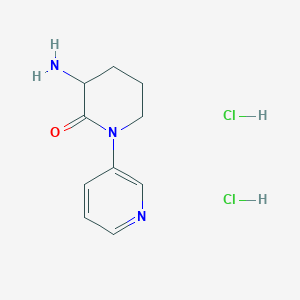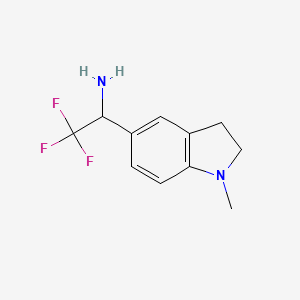
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is a synthetic organic compound with the molecular formula C11H13F3N2 It features a trifluoromethyl group attached to an ethanamine backbone, which is further connected to a 1-methylindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindoline and trifluoroacetic acid.
Formation of Intermediate: The 1-methylindoline is reacted with trifluoroacetic anhydride to form an intermediate trifluoroacetylated product.
Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Further reduction can be achieved using strong reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted ethanamines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced stability and reactivity.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for investigating the interaction of fluorinated amines with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-amine: Similar structure but with an indole moiety instead of indoline.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Contains an imidazole ring instead of indoline.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-amine: Features a pyrrole ring instead of indoline.
Uniqueness
2,2,2-Trifluoro-1-(1-methylindolin-5-yl)ethan-1-amine is unique due to the presence of the indoline moiety, which can influence its electronic properties and reactivity. The trifluoromethyl group further enhances its chemical stability and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H13F3N2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1-methyl-2,3-dihydroindol-5-yl)ethanamine |
InChI |
InChI=1S/C11H13F3N2/c1-16-5-4-7-6-8(2-3-9(7)16)10(15)11(12,13)14/h2-3,6,10H,4-5,15H2,1H3 |
Clave InChI |
ADFQDAWXXHMULN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C1C=CC(=C2)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


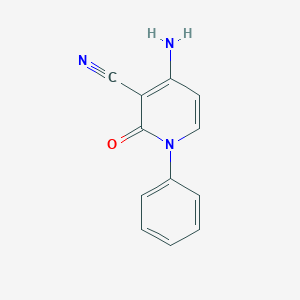
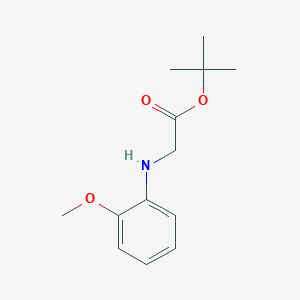
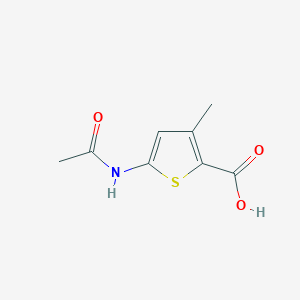

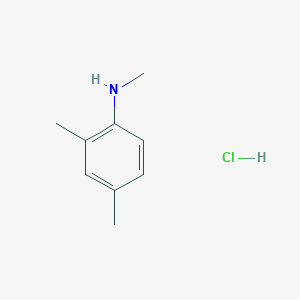
![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)
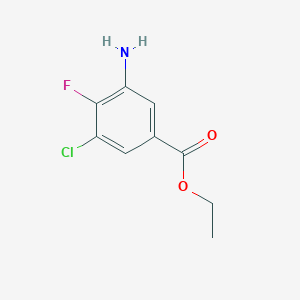
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
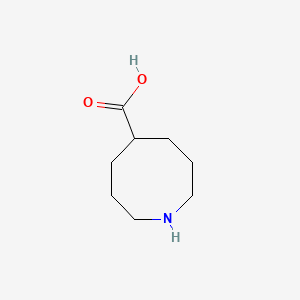
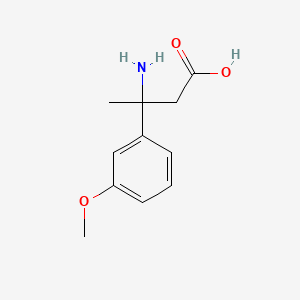
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide hydrochloride](/img/structure/B13514638.png)
